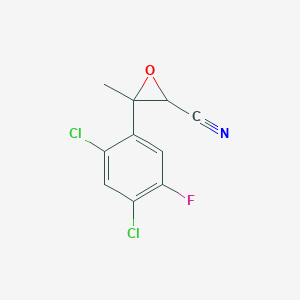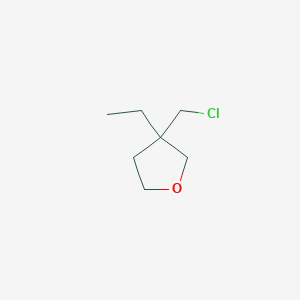![molecular formula C9H13ClN2S B13192274 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine](/img/structure/B13192274.png)
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. The thiazole ring is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The piperidine ring is a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is of interest due to its potential biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine typically involves the reaction of a thiazole derivative with a piperidine derivative. One common method involves the reaction of 5-chloro-2-methylthiazole with piperidine in the presence of a suitable base, such as sodium hydride or potassium carbonate, under reflux conditions. The reaction is typically carried out in an organic solvent, such as dimethylformamide or tetrahydrofuran, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride can be employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings.
Aplicaciones Científicas De Investigación
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of agrochemicals, dyes, and other industrial products.
Mecanismo De Acción
The mechanism of action of 4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. Additionally, the compound can bind to DNA or proteins, affecting their function and leading to various biological effects.
Comparación Con Compuestos Similares
4-[(5-Chloro-1,3-thiazol-2-yl)methyl]piperidine can be compared with other similar compounds, such as:
5-Chloro-2-methylthiazole: A precursor in the synthesis of the target compound.
Piperidine: The parent compound of the piperidine ring.
Thiazole derivatives: Compounds with similar thiazole rings but different substituents.
The uniqueness of this compound lies in its specific combination of the thiazole and piperidine rings, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13ClN2S |
|---|---|
Peso molecular |
216.73 g/mol |
Nombre IUPAC |
5-chloro-2-(piperidin-4-ylmethyl)-1,3-thiazole |
InChI |
InChI=1S/C9H13ClN2S/c10-8-6-12-9(13-8)5-7-1-3-11-4-2-7/h6-7,11H,1-5H2 |
Clave InChI |
UPYFJSSDRMLYDV-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1CC2=NC=C(S2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethynylbicyclo[3.1.0]hexane](/img/structure/B13192202.png)
![3-Phenyl-8-(propan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13192217.png)
![3-[1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B13192222.png)
![5-[2-(Hydroxymethyl)morpholin-4-YL]thiophene-2-carbaldehyde](/img/structure/B13192226.png)

![Ethyl 5-carbamothioyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B13192239.png)



![3A-(bromomethyl)-2-methyl-hexahydro-2H-cyclopenta[b]furan](/img/structure/B13192282.png)

![[2-(2-Bromoethyl)cyclopropyl]benzene](/img/structure/B13192300.png)
